molecular formula C14H9F3N2O5 B2899666 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate CAS No. 868679-99-6

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2899666
CAS No.: 868679-99-6
M. Wt: 342.23
InChI Key: MXULEUHRIHWNHM-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate is a complex organic compound with a unique structure that combines a pyridine ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate typically involves the condensation of 4-(trifluoromethyl)benzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: Studied for its potential anti-cancer properties due to its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, this compound may interact with enzymes and other cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 4-Nitrophenyl 4-(trifluoromethyl)benzoate

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(trifluoromethyl)benzoate is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O5/c1-7-6-10(11(19(22)23)12(20)18-7)24-13(21)8-2-4-9(5-3-8)14(15,16)17/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULEUHRIHWNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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